N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c17-15(11-4-2-1-3-5-11)14-9-6-12(20-14)10-16-21(18,19)13-7-8-13/h1-6,9,13,15-17H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQDBLKOWBEUQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Hydroxy(phenyl)methyl Group: This step often involves Friedel-Crafts alkylation, where a phenyl group is introduced to the thiophene ring, followed by hydroxylation.
Attachment of the Cyclopropanesulfonamide Moiety: This can be achieved through a nucleophilic substitution reaction where a cyclopropane derivative reacts with a sulfonamide precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in acidic medium.
Reduction: NaBH4 or LiAlH4 in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH or K2CO3.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanesulfonamide exhibits potential therapeutic properties, making it a candidate for drug development. Its biological activity suggests applications in treating:
- Cancer : The compound's ability to modulate signaling pathways related to cancer progression has been explored in various studies.
- Inflammatory Diseases : Its mechanism of action may involve inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation.
The compound shows diverse biological activities, including:
- Enzyme Modulation : Interaction with enzymes can lead to inhibition or activation, influencing various metabolic pathways.
- Receptor Binding : The hydroxyphenylmethyl group enhances binding affinity to specific receptors, potentially leading to pronounced biological effects.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity at concentrations above 10 µM, suggesting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Properties
Research evaluating the anti-inflammatory effects of the compound demonstrated its ability to inhibit cyclooxygenase enzymes effectively. This inhibition was comparable to established nonsteroidal anti-inflammatory drugs, indicating its potential utility in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy(phenyl)methyl group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. The cyclopropanesulfonamide moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Analogues
N-(1-Allyl-5-Substituted-1H-Indol-2-yl)-N-(2-Iodo-4-Substitutedphenyl)thiophene-2-sulfonamide
- Structure : Contains a thiophene-sulfonamide backbone linked to an indole and iodophenyl group .
- Synthesis : Prepared via Pd-mediated coupling of thiophene-sulfonamide derivatives with indole substrates in acetonitrile using Cs₂CO₃ and I₂ .
- Key Differences :
- The target compound substitutes indole and iodophenyl groups with a hydroxyphenylmethyl and cyclopropane ring.
- Cyclopropane’s ring strain may enhance reactivity or alter binding affinity compared to the iodophenyl group.
N-(5-Chloro-2-Methoxyphenyl)benzenesulfonamide
- Structure : A benzenesulfonamide with chloro and methoxy substituents on the phenyl ring .
- Biological Activity : Exhibits anti-malarial, anti-convulsant, and anti-hypertensive properties due to sulfonamide’s pharmacophore .
- Key Differences :
- The target compound replaces benzene with cyclopropane in the sulfonamide moiety, introducing steric and electronic effects.
- The hydroxyphenylmethyl-thiophene group may enhance π-π stacking interactions compared to chloro/methoxy substituents.
- Implications : Cyclopropane’s electronegativity could modulate electron-withdrawing effects, affecting binding to biological targets.
Comparative Data Table
Research Findings and Implications
- Synthetic Complexity : Pd-mediated routes (as in ) are efficient for thiophene-sulfonamide derivatives but may require optimization for cyclopropane integration.
- Biological Potential: The hydroxyphenyl group in the target compound could mimic tyrosine or catechol motifs in drug design, offering opportunities in kinase or receptor modulation.
Biological Activity
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring , a cyclopropane sulfonamide group , and a hydroxyphenylmethyl substituent . These structural components are critical for its interaction with biological targets. The molecular formula is , and it has a molecular weight of approximately 303.37 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The thiophene moiety is known to participate in various biochemical pathways, potentially modulating enzyme activity and receptor binding. The hydroxyphenylmethyl group may enhance binding affinity, contributing to the compound's potency.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been tested against HeLa and C6 cell lines, showing promising results in inhibiting cell growth .
- Antimicrobial Properties : There is emerging evidence indicating that this compound may possess antimicrobial properties, making it a potential candidate for developing new antibiotics targeting resistant strains .
- Anti-inflammatory Effects : The compound's structural components suggest potential anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of related thiophene derivatives, providing insights into the potential effects of this compound:
Comparative Analysis with Similar Compounds
This compound can be compared with other thiophene derivatives such as:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanesulfonamide, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves coupling a functionalized thiophene intermediate with cyclopropanesulfonamide. Key steps include:
- Thiophene functionalization : Introduce the hydroxyphenylmethyl group via Friedel-Crafts alkylation or nucleophilic substitution, ensuring anhydrous conditions to prevent side reactions .
- Sulfonamide formation : React the thiophene intermediate with cyclopropanesulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Pyridine or DMAP may enhance reaction efficiency .
- Optimization : Use controlled temperatures (0–5°C during sulfonylation) and inert atmospheres (N₂/Ar) to minimize decomposition. Continuous flow reactors can improve yield and scalability for multi-step syntheses .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : ¹H and ¹³C NMR (in deuterated DMSO or CDCl₃) confirm regiochemistry of the thiophene ring and sulfonamide linkage. Aromatic proton splitting patterns and sulfonamide NH signals (~10–12 ppm) are diagnostic .
- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular ion peaks and fragmentation patterns .
- HPLC/GC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, while TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .
Q. What structural features of this compound influence its physicochemical properties?
- Answer : Key structural elements include:
- Thiophene core : Enhances π-π stacking interactions and electron-rich reactivity. The 5-position substitution avoids steric hindrance from the adjacent methyl group .
- Cyclopropane sulfonamide : Introduces ring strain, increasing electrophilicity at the sulfonamide sulfur. The cyclopropane’s rigidity may affect conformational flexibility in binding interactions .
- Hydroxyphenylmethyl group : The phenolic -OH can participate in hydrogen bonding or oxidation reactions, necessitating protection (e.g., acetylation) during synthesis .
Q. How are common impurities identified and mitigated during synthesis?
- Answer : Impurities often arise from:
- Incomplete sulfonylation : Detect unreacted thiophene intermediates via HPLC. Repurification via column chromatography (silica gel, 10–20% MeOH in DCM) removes residual starting materials .
- Oxidation byproducts : Stabilize the hydroxyphenyl group by adding antioxidants (e.g., BHT) or working under inert atmospheres .
- Isomerization : Monitor regioselectivity using NOESY NMR to distinguish between positional isomers .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity with biological targets?
- Answer :
- Docking studies : Use software like AutoDock Vina to simulate binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Focus on the sulfonamide’s sulfonyl group coordinating with Zn²⁺ in active sites .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. The thiophene ring’s electron density and sulfonamide’s charge distribution are critical .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues .
Q. What experimental strategies resolve contradictions in reported biological activities of sulfonamide analogs?
- Answer : Address discrepancies through:
- Standardized assays : Replicate enzyme inhibition studies (e.g., carbonic anhydrase isoform specificity) under uniform conditions (pH 7.4, 25°C) .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to off-target effects in cell-based studies .
- Crystallographic validation : Compare X-ray structures (e.g., PDB entries) of target proteins bound to the compound to confirm binding modes .
Q. What reaction mechanisms explain the stability of the cyclopropane ring under acidic or basic conditions?
- Answer :
- Acidic conditions : The cyclopropane’s ring strain makes it susceptible to acid-catalyzed ring-opening via electrophilic addition. However, electron-withdrawing sulfonamide groups stabilize the ring, delaying degradation .
- Basic conditions : Nucleophilic attack at the sulfonamide sulfur is more likely than ring-opening. Steric shielding by the thiophene-methyl group further protects the cyclopropane .
- Kinetic studies : Monitor degradation pathways using ¹H NMR in D₂O/CD₃OD mixtures to track proton exchange or ring-opening products .
Q. How does regioselectivity impact functionalization of the thiophene ring in derivatives?
- Answer :
- Electrophilic substitution : The 5-position of thiophene is more reactive due to lower steric hindrance compared to the 3- or 4-positions. Directing groups (e.g., hydroxyphenyl) further modulate reactivity .
- Cross-coupling : Suzuki-Miyaura reactions at the 2-position require Pd catalysts (e.g., Pd(PPh₃)₄) and tolerate boronic esters due to the sulfonamide’s electron-withdrawing effects .
- Protection/deprotection : Temporarily mask the phenolic -OH with tert-butyldimethylsilyl (TBS) groups to prevent unwanted side reactions during functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
